N-(4-acetylphenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide N-(4-acetylphenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14761807
InChI: InChI=1S/C15H14N2O4/c1-9(18)10-3-5-11(6-4-10)17-15(20)12-7-13(19)14(21-2)8-16-12/h3-8H,1-2H3,(H,16,19)(H,17,20)
SMILES:
Molecular Formula: C15H14N2O4
Molecular Weight: 286.28 g/mol

N-(4-acetylphenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide

CAS No.:

Cat. No.: VC14761807

Molecular Formula: C15H14N2O4

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide -

Specification

Molecular Formula C15H14N2O4
Molecular Weight 286.28 g/mol
IUPAC Name N-(4-acetylphenyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide
Standard InChI InChI=1S/C15H14N2O4/c1-9(18)10-3-5-11(6-4-10)17-15(20)12-7-13(19)14(21-2)8-16-12/h3-8H,1-2H3,(H,16,19)(H,17,20)
Standard InChI Key VLZUAPIGRNYJGM-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OC

Introduction

N-(4-acetylphenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide is a complex organic compound that belongs to the pyridine family, which is a class of heterocyclic aromatic compounds. Pyridines are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This specific compound is of interest due to its potential participation in condensation reactions, which can lead to the formation of derivatives useful in pharmaceutical applications.

Synthesis and Chemical Reactions

While specific synthesis details for N-(4-acetylphenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide are not readily available, pyridine derivatives are often synthesized through methods like the Hantzsch pyridine synthesis or via photochemical cross-coupling reactions, which have been explored for similar pyridine compounds . The compound can participate in condensation reactions with amines or alcohols, potentially forming new derivatives useful in medicinal chemistry.

Potential Applications in Medicinal Chemistry

Pyridine derivatives are widely studied for their biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Although specific biological data for N-(4-acetylphenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide is limited, related compounds have shown promising results in inhibiting tubulin polymerization and acting as potential anticancer agents .

Biological ActivityRelated Pyridine DerivativesTarget/Effect
AntitumorN-Alkyl-N-(4-methoxyphenyl)pyridin-2-aminesTubulin polymerization inhibition
Anti-inflammatoryVarious pyridine derivativesInhibition of inflammatory pathways
AntimicrobialPyridine-based compoundsInhibition of microbial growth

Future Research Directions

Given the potential of pyridine derivatives in medicinal chemistry, further research on N-(4-acetylphenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide could focus on:

  • Synthetic Method Development: Exploring efficient synthesis routes to access this compound.

  • Biological Evaluation: Investigating its biological activities, such as anticancer or anti-inflammatory effects.

  • Derivative Synthesis: Utilizing condensation reactions to create new derivatives with enhanced properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator